4-Fluoro-3-isopropylbenzonitrile
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Overview
Description
4-Fluoro-3-isopropylbenzonitrile is an organic compound with the molecular formula C10H10FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 4-position and an isopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isopropylbenzonitrile typically involves the introduction of the fluorine and isopropyl groups onto the benzonitrile core. One common method is the Friedel-Crafts alkylation of 4-fluorobenzonitrile with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-isopropylbenzonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine and isopropyl groups can direct electrophilic substitution to specific positions on the benzene ring.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium amide or Grignard reagents can be employed.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used under controlled conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include amides or other substituted benzonitriles.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
4-Fluoro-3-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropylbenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Isopropylbenzonitrile: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Fluoro-3-methylbenzonitrile: Similar structure but with a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
Uniqueness
4-Fluoro-3-isopropylbenzonitrile is unique due to the combined presence of both fluorine and isopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-propan-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGJTPQNVMZGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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